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molecular formula C9H9N B133222 2-Phenylpropanenitrile CAS No. 1823-91-2

2-Phenylpropanenitrile

Cat. No. B133222
M. Wt: 131.17 g/mol
InChI Key: NVAOLENBKNECGF-UHFFFAOYSA-N
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Patent
US05484902

Procedure details

A mixture of 1.5 g (+) Diop (2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, Aldrich Chemical Co.), 300 mg NiI2, 300 mg zinc dust, 2 ml commercial stabilized styrene, and 2 ml acetonitrile was stirred at 80° for 5 hr. then 250 μl HCN/CH3CN (11N) was added overnight by syringe pump. After addition of 2 ml styrene, 1 ml CH3CN and ca. 100 mg zinc dust another 400 μl HCN/CH3CN was added during eight hours. After addition of 4 ml styrene and 100 mg zinc addition of HCN/CH3CN at 50 μl/hr was continued overnight. The mixture was then diluted with 50 ml heptane and 25 ml ether. The mixture was filtered and the filtrate was concentrated to an oil which was diluted with an equal volume of toluene. The VPC analysis indicated that the two isomeric products PhCH(CN)CH3 and PhCH2CH2CN had been formed in approximately equal amounts. The PhCH(CN)CH3 was isolated by preparative VPC as described above to give 120 mg [α]D25 +1.1° C5.5% in CD3CN. An e.e. of about 10% is estimated based on the reported [α]D25 value of 10° for the pure isomer. The 1H nmr spectrum was as expected for PhCH(CN)CH3. The major product was apparently styrene polymer which hampered the isolation of the nitrile products.
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NiI2
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
HCN CH3CN
Quantity
250 μL
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
reactant
Reaction Step Six
Name
Quantity
1 mL
Type
reactant
Reaction Step Six
Name
HCN CH3CN
Quantity
400 μL
Type
reactant
Reaction Step Six
Name
Quantity
100 mg
Type
catalyst
Reaction Step Six
Quantity
4 mL
Type
reactant
Reaction Step Seven
Name
HCN CH3CN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
100 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC(CCCCCOC(C1C(C(OCCCCCC(C)C)=O)=CC=CC=1)=O)C.[CH2:29]=[CH:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.C(#N)C.[CH:40]#[N:41].CC#N>CCCCCCC.CCOCC.[Zn]>[C:31]1([CH:30]([CH3:29])[C:40]#[N:41])[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1 |f:3.4|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCCC
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C
Name
NiI2
Quantity
300 mg
Type
reactant
Smiles
Name
Quantity
300 mg
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)#N
Step Five
Name
HCN CH3CN
Quantity
250 μL
Type
reactant
Smiles
C#N.CC#N
Step Six
Name
Quantity
2 mL
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
1 mL
Type
reactant
Smiles
CC#N
Name
HCN CH3CN
Quantity
400 μL
Type
reactant
Smiles
C#N.CC#N
Name
Quantity
100 mg
Type
catalyst
Smiles
[Zn]
Step Seven
Name
Quantity
4 mL
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
HCN CH3CN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N.CC#N
Name
Quantity
100 mg
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 80° for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added during eight hours
Duration
8 h
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to an oil which
ADDITION
Type
ADDITION
Details
was diluted with an equal volume of toluene
CUSTOM
Type
CUSTOM
Details
had been formed in approximately equal amounts

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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